molecular formula C11H3F17O2 B3042282 Vinyl perfluorononanoate CAS No. 54640-64-1

Vinyl perfluorononanoate

Cat. No.: B3042282
CAS No.: 54640-64-1
M. Wt: 490.11 g/mol
InChI Key: PQEMXLVPFPSANM-UHFFFAOYSA-N
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Description

Vinyl perfluorononanoate is a fluorinated monomer known for its unique properties. It is a highly fluorinated compound used in various applications, including coatings, adhesives, and sealants. The compound’s structure includes a vinyl group attached to a perfluorinated nonanoate chain, which imparts exceptional chemical resistance and stability.

Mechanism of Action

Target of Action

Vinyl perfluorononanoate is a type of perfluorinated compound (PFC), which are known for their unique chemical and physical properties . The primary targets of PFCs, including this compound, are nuclear receptors, specifically the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism and inflammation.

Mode of Action

It is known that pfcs, including this compound, can activate pparα . This activation can lead to changes in gene expression, affecting various biological processes such as lipid metabolism and inflammation .

Biochemical Pathways

The activation of PPARα by this compound can affect several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and possibly others . The downstream effects of these changes can vary, potentially leading to various health effects.

Pharmacokinetics

The pharmacokinetics of this compound, like other PFCs, are characterized by major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups . .

Result of Action

Exposure to pfcs has been associated with various adverse effects in laboratory animal models, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Like other PFCs, this compound is persistent in the environment due to its chemical stability and resistance to degradation . This persistence can lead to widespread environmental contamination and potential human exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl perfluorononanoate can be synthesized through several methods. One common approach involves the reaction of perfluorononanoic acid with vinyl alcohol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Vinyl perfluorononanoate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form fluoropolymers with unique properties.

    Substitution Reactions: The vinyl group can participate in substitution reactions with other chemical species.

    Addition Reactions: The compound can undergo addition reactions with various reagents.

Common Reagents and Conditions:

    Polymerization: Initiators such as peroxides or azo compounds are commonly used.

    Substitution: Halogenating agents or nucleophiles can be employed.

    Addition: Catalysts like transition metals may be used to facilitate the reaction.

Major Products:

    Fluoropolymers: These are the primary products formed through polymerization.

    Substituted Derivatives: Products of substitution reactions with modified functional groups.

Scientific Research Applications

Vinyl perfluorononanoate has a wide range of applications in scientific research:

    Fluoropolymers and Ion-Exchange Membranes: It is used in developing functional fluoropolymers, particularly when copolymerized with tetrafluoroethylene.

    Biomedical Applications: Vinyl polymers, including derivatives of this compound, are extensively researched for biomedical applications.

    Water Treatment and Membrane Technology: Derivatives such as poly(vinylidene fluoride) are used in water treatment and membrane technologies due to their high thermal stability and chemical resistance.

    Energy Storage Devices: Perfluorinated vinyl ethers are crucial in synthesizing fluoropolymers for energy storage devices.

Comparison with Similar Compounds

Vinyl perfluorononanoate can be compared with other similar compounds, such as:

    Perfluorooctanoic Acid (PFOA): Both compounds are highly fluorinated, but this compound has a vinyl group that allows for polymerization.

    Perfluorooctane Sulfonate (PFOS): Similar in terms of fluorination, but PFOS lacks the vinyl group and has different applications.

    Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA): Used in fluoropolymer production, ADONA serves as an emulsifier and is functionally similar to this compound.

This compound stands out due to its unique combination of a vinyl group and a perfluorinated chain, making it highly versatile for various applications.

Properties

IUPAC Name

ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F17O2/c1-2-30-3(29)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMXLVPFPSANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F17O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895929
Record name Ethenyl perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54640-64-1
Record name Ethenyl perfluorononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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